2-Chloro-3-bromo-5-nitrotoluene

Catalog No.
S3279374
CAS No.
116277-60-2
M.F
C7H5BrClNO2
M. Wt
250.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-bromo-5-nitrotoluene

CAS Number

116277-60-2

Product Name

2-Chloro-3-bromo-5-nitrotoluene

IUPAC Name

1-bromo-2-chloro-3-methyl-5-nitrobenzene

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3

InChI Key

ALRMZVIRRGMVRF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)Br)[N+](=O)[O-]

Solubility

not available

Synthesis of Polysubstituted Benzenes

Field: Organic Chemistry

Application: Polysubstituted benzenes are important in the synthesis of complex organic molecules. The compound 2-Chloro-3-bromo-5-nitrotoluene, being a polysubstituted benzene, could potentially be used in similar reactions.

Method: The synthesis of polysubstituted benzenes involves the introduction of substituents onto a benzene ring. This can be achieved through reactions such as bromination with Br2/FeBr3, alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4 .

Results: The result of these reactions is a benzene ring with multiple substituents, which can be used as a building block in the synthesis of more complex organic compounds .

Synthesis of Organic Compounds

Field: Organic Synthesis

Application: 2-Bromo-5-chloro-4-nitrotoluene, a compound similar to 2-Chloro-3-bromo-5-nitrotoluene, is used in the synthesis of a variety of organic compounds.

Method: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized.

Results: The result is a variety of organic compounds, which can have a wide range of applications in the laboratory.

Preparation of Unsymmetrical Dimethyl Dinitro Biphenyl

Application: 2-Bromo-3-nitrotoluene, a compound similar to 2-Chloro-3-bromo-5-nitrotoluene, is used in the preparation of unsymmetrical dimethyl dinitro biphenyl .

Method: This is achieved via the Ullmann reaction .

Results: The result is unsymmetrical dimethyl dinitro biphenyl, a complex organic molecule .

The origin and significance of 2-chloro-3-bromo-5-nitrotoluene in scientific research are not well documented []. Nitrotoluene derivatives, in general, have been explored for their potential applications in various fields, including:

  • Organic synthesis as intermediates for the production of other chemicals.
  • Explosives due to the presence of the nitro group.
  • Pharmaceutical research due to their diverse biological activities, though nitrotoluenes themselves are often toxic.

Molecular Structure Analysis

2-chloro-3-bromo-5-nitrotoluene belongs to the class of aromatic nitro compounds. Its structure consists of a benzene ring with a methyl group (CH3), a chlorine (Cl) atom, a bromine (Br) atom, and a nitro group (NO2) attached at specific positions (2, 3, and 5 respectively) on the ring [].

Key features of the molecule include:

  • The presence of multiple halogen atoms (Cl, Br) can influence its reactivity.
  • The nitro group is an electron-withdrawing group, affecting the overall electronic properties of the molecule.

Chemical Reactions Analysis

  • Substitution reactions: Halogen atoms (Cl, Br) can be replaced by other nucleophiles under appropriate conditions.
  • Reduction reactions: The nitro group (NO2) can be reduced to various functional groups like amine (NH2) or hydroxylamine (NHOH).

Physical And Chemical Properties Analysis

  • Solid state at room temperature due to high molecular weight.
  • Low solubility in water due to the presence of non-polar groups (Cl, Br).
  • Likely soluble in organic solvents like dichloromethane or benzene.
  • Relatively high melting and boiling points due to intermolecular forces.

There is no documented information on the mechanism of action of 2-chloro-3-bromo-5-nitrotoluene. As mentioned earlier, nitrotoluene derivatives can have diverse biological activities, but their specific mechanisms depend on the structure and functional groups involved.

Due to the lack of specific data, it's important to consider general safety precautions when handling nitroaromatic compounds:

  • Nitro groups can be explosive under certain conditions.
  • Nitroaromatic compounds can be toxic upon inhalation, ingestion, or skin contact.
  • Halogenated compounds like this can also have health hazards.
Typical of halogenated aromatic compounds, including:

  • Electrophilic Substitution Reactions: The nitro group is a strong electron-withdrawing group, making the aromatic ring more reactive towards electrophiles.
  • Nucleophilic Substitution Reactions: The halogens (chlorine and bromine) can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, which may further react in various synthetic pathways.

The synthesis of 2-chloro-3-bromo-5-nitrotoluene can be achieved through several methods:

  • Chlorination and Bromination:
    • Starting from 5-nitrotoluene, chlorination can be performed using chlorine gas in the presence of a catalyst such as iron or nickel at elevated temperatures .
    • Subsequently, bromination can be achieved using bromine or a brominating agent under controlled conditions.
  • Sequential Substitution:
    • The compound can also be synthesized through sequential electrophilic substitution reactions where a nitro group is introduced first, followed by chlorination and bromination.

2-Chloro-3-bromo-5-nitrotoluene has several potential applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.
  • Research

Research into the interaction of 2-chloro-3-bromo-5-nitrotoluene with biological systems is limited but could include:

  • Reactivity with Nucleophiles: Understanding how this compound interacts with nucleophiles could provide insights into its reactivity in biological systems.
  • Toxicological Studies: Investigating its toxicity profile could help assess its safety for use in various applications.

Several compounds share structural similarities with 2-chloro-3-bromo-5-nitrotoluene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
2-Bromo-4-chloro-5-nitrotolueneC₇H₅BrClN₂O₂0.89
1-Bromo-2-chloro-3-methyl-4-nitrobenzeneC₇H₅BrClN₂O₂0.90
1-Bromo-4-chloro-3-methyl-2-nitrobenzeneC₇H₅BrClN₂O₂0.87
5-Bromo-2-chloro-3-nitrotolueneC₇H₅BrClN₂O₂0.86

The presence of both chlorine and bromine atoms along with the nitro group distinguishes 2-chloro-3-bromo-5-nitrotoluene from other similar compounds, making it particularly interesting for synthetic chemistry and materials science.

XLogP3

3.4

Dates

Last modified: 08-19-2023

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